Thiol-C2-PEG2-OH

説明

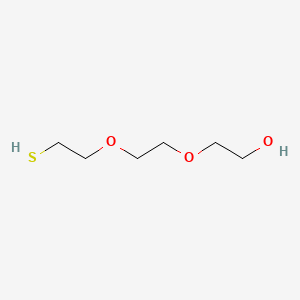

Structure

3D Structure

特性

IUPAC Name |

2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSLUQUKENLMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338324 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56282-36-1 | |

| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is Thiol-C2-PEG2-OH chemical structure

An In-depth Technical Guide to Thiol-C2-PEG2-OH

For researchers, scientists, and drug development professionals, heterobifunctional linkers are indispensable tools for creating complex molecular architectures. This compound is a prime example of such a linker, offering a unique combination of reactive functional groups and a solubilizing spacer. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility in bioconjugation and drug development.

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group. These are separated by a flexible and hydrophilic linker composed of a two-carbon (C2) ethyl spacer and a diethylene glycol (PEG2) unit. The systematic name for this compound is 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol.

The thiol group is highly nucleophilic and readily reacts with electrophiles, such as maleimides and vinyl sulfones, to form stable thioether bonds. It also has a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles (AuNPs) and surfaces through the formation of self-assembled monolayers (SAMs).[1][2] The terminal hydroxyl group is a versatile functional handle that can be used for subsequent conjugation reactions, often after activation or conversion to a more reactive group. The PEG spacer enhances aqueous solubility and biocompatibility, reduces non-specific protein binding, and provides spatial separation between conjugated moieties.[3]

Physicochemical Properties

The following table summarizes key quantitative data for this compound and related structures.

| Property | Value | Reference |

| Molecular Formula | C6H14O3S | [4] |

| Molecular Weight | 166.24 g/mol | [4] |

| CAS Number | 56282-36-1 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| SMILES | SCCOCCOCCO | [4] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [4] |

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable linker in several advanced applications.

-

PROTACs Development : This molecule is categorized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4] In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The length and flexibility of the this compound linker are critical for orienting the two ligands optimally to induce the desired biological outcome.

-

Bioconjugation : The thiol group can be used to conjugate the linker to proteins or peptides via maleimide chemistry, while the hydroxyl group can be further modified to attach other molecules of interest, such as small molecule drugs or imaging agents.

-

Nanoparticle Functionalization : The thiol group enables the stable attachment of the linker to gold or silver nanoparticle surfaces.[1][2] This modification can be used to impart hydrophilicity, improve colloidal stability, and provide a reactive handle (the -OH group) on the nanoparticle surface for further conjugation of targeting ligands or therapeutic payloads.[3]

-

Hydrogel Formation : Thiol-containing PEG linkers are widely used in the formation of hydrogels through thiol-ene "click" chemistry.[5] These hydrogels serve as 3D scaffolds for cell culture and tissue engineering, or as matrices for the controlled release of drugs.[6]

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its functional groups. Below are representative protocols for its use in bioconjugation.

Protocol 1: Conjugation to a Maleimide-Functionalized Molecule

This protocol describes the reaction between the thiol group of the linker and a maleimide-activated molecule (e.g., a protein or peptide).

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

-

Quenching Reagent: Cysteine or 2-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolution : Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.

-

Linker Addition : Add a 10- to 20-fold molar excess of this compound to the solution.

-

Reaction : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching : Add a 2- to 5-fold molar excess of the quenching reagent over the initial amount of maleimide to quench any unreacted maleimide groups. Incubate for 30 minutes.

-

Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker and quenching reagent.

Protocol 2: Esterification of the Terminal Hydroxyl Group

This protocol details a general method for conjugating a carboxylic acid-containing molecule to the hydroxyl group of this compound via Steglich esterification.

Materials:

-

This compound (or its thiol-protected form)

-

Carboxylic acid-containing molecule

-

Dicyclohexylcarbodiimide (DCC) or EDC as a coupling agent

-

4-Dimethylaminopyridine (DMAP) as a catalyst

-

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Reagent Preparation : Dissolve the carboxylic acid-containing molecule, a slight molar excess of this compound (with the thiol group potentially protected to prevent side reactions), and a catalytic amount of DMAP in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Activation : Cool the solution in an ice bath (0°C). Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up : Filter off the DCU precipitate. Wash the filtrate with dilute acid, then brine, and dry over an anhydrous salt (e.g., Na2SO4).

-

Purification : Concentrate the solution under reduced pressure and purify the resulting ester product by flash column chromatography.

-

Deprotection (if necessary) : If a thiol protecting group was used, perform a deprotection step to yield the final conjugate.

References

- 1. Hydroxy-PEG2-Thiol (A270225) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Thiol-C2-PEG2-OH

This technical guide provides a comprehensive overview of the synthesis and purification methods for Thiol-C2-PEG2-OH, a heterobifunctional linker crucial for researchers, scientists, and drug development professionals. This molecule, chemically known as 2-(2-(2-mercaptoethoxy)ethoxy)ethanol, is a cornerstone in the construction of advanced biomedical tools such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a versatile linker composed of a thiol group, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The thiol moiety allows for covalent attachment to various biomolecules or surfaces, while the hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The terminal hydroxyl group offers a further point for modification or can remain as a non-reactive terminus. Its primary application lies in the field of targeted therapeutics, where it serves as a flexible bridge to connect a targeting moiety to a therapeutic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol or its tosylated analogue. The general strategy involves the conversion of the terminal hydroxyl group of a diethylene glycol derivative to a good leaving group, followed by nucleophilic substitution with a thiol-containing reagent.

Experimental Protocol: Two-Step Synthesis from a Tosylated Precursor

This protocol is adapted from general methods for the synthesis of thiol-terminated PEGs.[1][2][3]

Step 1: Tosylation of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol

-

Reagents and Materials:

-

2-(2-(2-hydroxyethoxy)ethoxy)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

-

Procedure:

-

Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution.

-

Add dry pyridine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Thiolation of the Tosylated Precursor

-

Reagents and Materials:

-

α-Tosyl-ω-hydroxyl-C2-PEG2

-

Potassium thioacetate (KSAc) or Sodium hydrosulfide (NaSH)

-

N,N-Dimethylformamide (DMF, anhydrous) or Water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

-

Procedure (using Potassium Thioacetate):

-

Dissolve the tosylated precursor (1 equivalent) in anhydrous DMF.

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove excess salts.

-

Dry the organic layer and concentrate to yield the thioacetylated intermediate.

-

To deprotect the thioacetate, dissolve the intermediate in methanol and add a solution of sodium methoxide in methanol.

-

Stir at room temperature for a few hours, then neutralize with a weak acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent, dry, and concentrate to obtain this compound.

-

Synthesis Workflow

References

An In-depth Technical Guide to Thiol-C2-PEG2-OH: A Versatile Linker for Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C2-PEG2-OH is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics, most notably as a component in Proteolysis-Targeting Chimeras (PROTACs). Its structure comprises a terminal thiol group, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a terminal hydroxyl group. This unique architecture allows for the sequential and specific conjugation of two different molecular entities. The thiol group offers a reactive handle for attachment to various substrates, including maleimide-functionalized molecules and gold surfaces. The hydroxyl group provides a site for further chemical modification, such as esterification or etherification, enabling the linkage of a second molecule of interest. The PEG spacer enhances aqueous solubility and provides flexibility, which can be crucial for optimizing the biological activity of the final conjugate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Data Presentation

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | |

| Synonyms | HS-(PEG)2-OH, Thiol-PEG2-OH, 2-(2-(2-Thioethoxy)ethoxy)ethanol | |

| CAS Number | 56282-36-1 | [1] |

| Molecular Formula | C6H14O3S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [1] |

Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons, the methylene groups adjacent to the thiol and hydroxyl groups, and the thiol proton itself. The chemical shifts (δ) are typically observed in the following regions:

-

-SH (Thiol proton): A broad singlet, typically between 1.0 and 2.0 ppm.

-

-CH₂-SH (Methylene adjacent to thiol): A triplet around 2.7 ppm.

-

-O-CH₂-CH₂-S- (Methylene groups of the PEG chain): Multiplets in the range of 3.5-3.8 ppm.

-

-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around 3.7 ppm.

-

-OH (Hydroxyl proton): A broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, with expected chemical shifts in these regions:

-

-CH₂-SH: ~24 ppm

-

-CH₂-O- (PEG backbone): ~70-73 ppm

-

-CH₂-OH: ~61 ppm

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 167.24.

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The following protocols provide detailed methodologies for the selective reaction of the thiol and hydroxyl groups.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule, a common strategy in bioconjugation.

Materials:

-

This compound

-

Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed and thiol-free.

-

(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) solution, 10 mM.

-

(Optional) Chelating Agent: EDTA solution, 0.5 M.

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Purification system (e.g., size-exclusion chromatography).

Methodology:

-

Preparation of the Maleimide-Functionalized Molecule: Dissolve the maleimide-activated molecule in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein). If the molecule contains disulfide bonds that need to be reduced to free up thiol groups for other purposes, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Preparation of this compound: Immediately before use, dissolve this compound in the reaction buffer. A 10- to 20-fold molar excess of this compound relative to the maleimide-functionalized molecule is recommended as a starting point.

-

Conjugation Reaction: Add the this compound solution to the solution of the maleimide-functionalized molecule.

-

Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.

-

(Optional) Quenching: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine in excess relative to the initial amount of the maleimide.

-

Purification: Purify the resulting conjugate from excess this compound and other reagents using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Protocol 2: Functionalization of the Hydroxyl Group via Tosylation

This protocol details the conversion of the terminal hydroxyl group of this compound into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Addition of Base and TsCl: Cool the solution to 0°C in an ice bath. Add pyridine or triethylamine (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM.

-

Washing: Combine the organic layers and wash successively with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for Hydroxyl Group Inversion and Functionalization

The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to a variety of other functional groups with inversion of configuration. This is particularly useful for introducing functionalities that are not easily accessible through other methods.[2][3][4][5]

Materials:

-

This compound (1 equivalent)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

-

Nucleophile (e.g., a carboxylic acid, phthalimide, or diphenylphosphoryl azide) (1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Water

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF.

-

Addition of Azodicarboxylate: Cool the mixture to 0°C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM.

-

Filtration: Filter the mixture to remove the triphenylphosphine oxide precipitate.

-

Washing: Wash the filtrate successively with water and brine. If a carboxylic acid was used as the nucleophile, an additional wash with a saturated aqueous solution of sodium bicarbonate can be performed to remove any unreacted acid.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the key experimental protocols described above.

References

A Technical Guide to the Solubility of Thiol-C2-PEG2-OH in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Thiol-C2-PEG2-OH, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). While precise quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes information based on the molecule's structural features, general principles of solubility for polyethylene glycol (PEG) derivatives, and available supplier data.

Core Concepts: Understanding the Solubility of this compound

This compound, with the chemical structure HS-(CH₂CH₂) -(OCH₂CH₂)₂-OH, is an amphiphilic molecule. Its solubility is governed by the interplay between its hydrophilic and hydrophobic components. The terminal thiol (-SH) and hydroxyl (-OH) groups, along with the two ethylene glycol units, contribute to its hydrophilicity and potential for hydrogen bonding with polar solvents. The C2 ethyl chain attached to the thiol group introduces a degree of hydrophobicity.

The presence of the polyethylene glycol (PEG) linker is a key determinant of its solubility profile. PEGylation is a widely used strategy to enhance the aqueous solubility and biocompatibility of molecules. Generally, the solubility of PEGylated compounds in aqueous solutions is excellent.

Quantitative and Qualitative Solubility Data

| Solvent System | Solvent Type | Expected Solubility | Notes |

| Aqueous Solvents | |||

| Water | Polar Protic | Miscible | The hydroxyl group and PEG chain allow for extensive hydrogen bonding with water. A similar compound, Hydroxy-PEG2-Thiol, is reported to be miscible with water.[1] |

| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Soluble | Expected to be freely soluble in common biological buffers. |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | A common solvent for preparing stock solutions of PEGylated linkers. The notation "≥" indicates that it is at least soluble to this concentration, with the saturation point being potentially higher.[2][3][4] |

| Methanol | Polar Protic | Miscible | The polar nature of methanol allows for favorable interactions with the hydroxyl and PEG components. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |

| Isopropanol | Polar Protic | Soluble | Solubility may be slightly lower than in methanol or ethanol due to the increased hydrocarbon character of isopropanol. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkages in THF can interact with the PEG chain, promoting solubility. |

| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in a nonpolar solvent like chloroform. |

| Hexane | Nonpolar | Insoluble | Not expected to be soluble due to the significant difference in polarity. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol)

-

Small vials or test tubes

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Pipettes

-

Thermostatically controlled shaker or water bath

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The exact amount will depend on the expected solubility.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet any undissolved solute.

-

Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring that no undissolved material is transferred.

-

Solvent Evaporation: Weigh a clean, dry container. Transfer the aliquot of the supernatant to this container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight will give the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units by dividing the mass of the dissolved solute by the volume of the aliquot taken.

Logical Relationships in Solubility

The solubility of this compound is a function of several interrelated factors. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.

References

Introduction: The Versatility of a Heterobifunctional Linker

An In-depth Technical Guide to the Research Applications of Thiol-C2-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure is defined by three key components: a terminal thiol group (-SH), a short ethyl spacer (C2), and a hydrophilic diethylene glycol (PEG2) spacer terminating in a hydroxyl group (-OH). This unique architecture provides orthogonal reactivity, allowing for sequential conjugation of different molecules or for precise surface modification.

The thiol group offers high reactivity towards the surfaces of noble metals like gold and silver, forming stable self-assembled monolayers (SAMs). It also readily participates in Michael addition reactions with maleimides, a cornerstone of protein bioconjugation. The terminal hydroxyl group, while less reactive than a carboxylic acid, provides a valuable site for conjugation through activation, enabling the attachment of a wide range of molecules. The intervening PEG2 spacer enhances aqueous solubility, reduces non-specific protein binding, and provides spatial separation between the conjugated entities, which is critical for maintaining the biological activity of attached molecules.

This guide provides a comprehensive overview of this compound, detailing its chemical properties, common research applications, detailed experimental protocols, and its role in constructing complex biomolecular systems.

Core Physicochemical and Application Data

The utility of this compound is rooted in its defined chemical structure and the properties of the resulting conjugates. Quantitative data from representative studies are summarized below to provide a reference for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | |

| Synonyms | HS-PEG2-C2-OH, Thiol-PEG2-Alcohol | |

| CAS Number | 56282-36-1 | [1] |

| Chemical Formula | C₆H₁₄O₃S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Conditions | -20°C, stored under inert gas (e.g., Nitrogen) | [1] |

Table 2: Representative Quantitative Data for Thiol-PEG Functionalized Gold Nanoparticles (AuNPs)

| Parameter | Value Range | Measurement Technique(s) | Notes | Reference(s) |

| Grafting Density on AuNPs | 1.1 - 6.3 chains/nm² | TGA, ICP-MS, NMR | Density is dependent on PEG chain length, core particle size, and incubation conditions. Shorter chains typically lead to higher densities. | [2][3] |

| Hydrodynamic Diameter Increase (Post-PEGylation) | 10 - 20 nm | DLS | Dependent on PEG molecular weight and conformation (mushroom vs. brush regime). For a 5 kDa PEG, an increase of ~18 nm was observed. | [4] |

| Zeta Potential (20 nm AuNP) | DLS | [5] | ||

| * Citrate-Stabilized (Initial) | -30 to -50 mV | The negative charge is due to the citrate capping agent. | [5] | |

| After HS-PEG-COOH Functionalization | -20 to -40 mV | The charge remains negative due to the terminal carboxyl group. | [5] | |

| After HS-PEG-OH Functionalization* | -5 to -15 mV | The charge shifts towards neutral as the hydroxyl group replaces the citrate surface. | [5] |

Core Research Applications & Experimental Protocols

The orthogonal nature of the thiol and hydroxyl groups makes this compound suitable for a multi-step, controlled approach to building complex conjugates.

Surface Modification of Gold Nanoparticles (AuNPs)

The most common application is the functionalization of gold surfaces. The high affinity of the thiol group for gold results in the spontaneous formation of a dense, stable self-assembled monolayer (SAM). This process passivates the nanoparticle surface, improving colloidal stability and providing a foundation for further functionalization via the terminal hydroxyl group.

This protocol details the formation of a SAM on citrate-stabilized gold nanoparticles.

-

Materials:

-

Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter).

-

This compound.

-

Ethanol or Dimethylsulfoxide (DMSO) for linker stock solution.

-

Phosphate buffer (10 mM, pH 7.4) or ultrapure water.

-

Centrifuge and tubes appropriate for nanoparticle size.

-

-

Methodology:

-

Characterize Initial AuNPs: Before functionalization, establish a baseline by measuring the hydrodynamic diameter and zeta potential of the citrate-stabilized AuNPs using Dynamic Light Scattering (DLS) and the UV-Vis spectrum.[6]

-

Prepare Linker Solution: Prepare a fresh stock solution of this compound in ethanol or DMSO (e.g., 1 mg/mL).

-

Incubation: Add the this compound solution to the AuNP solution. A significant molar excess of the thiol linker (e.g., >3 x 10⁴ molecules per nanoparticle) is typically used to ensure complete surface coverage and displacement of citrate ions.[7]

-

Stir or gently agitate the mixture at room temperature overnight to allow for the formation of a stable Au-S bond and the SAM.[8]

-

Purification: Purify the functionalized AuNPs to remove unbound linker.

-

Centrifuge the solution at a speed and duration appropriate for the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant.

-

Resuspend the nanoparticle pellet in a stabilizing buffer (e.g., 10 mM phosphate buffer, pH 7.4) using gentle sonication or vortexing.

-

Repeat the centrifugation and resuspension wash step at least three times.

-

-

Characterization: Re-characterize the purified PEG-OH functionalized AuNPs using DLS and UV-Vis spectroscopy to confirm successful modification and assess colloidal stability.

-

Bioconjugation via the Terminal Hydroxyl Group

The terminal hydroxyl group of the PEG linker is not highly reactive on its own. To conjugate molecules to this end, it must first be activated by converting it into a better leaving group. A common and effective method is tosylation, which converts the -OH group into a tosylate (-OTs), which can then be easily displaced by a nucleophile, such as a primary amine.

This protocol describes a two-step process: (A) activation of the hydroxyl group on a PEGylated surface (e.g., the AuNPs from Protocol 1) via tosylation, and (B) conjugation of an amine-containing molecule.

-

Materials:

-

PEG-OH functionalized AuNPs (from Protocol 1).

-

Anhydrous Dichloromethane (DCM).

-

Triethylamine (TEA) or Pyridine (as a base).

-

p-Toluenesulfonyl chloride (TsCl).

-

Amine-containing molecule (e.g., drug, peptide, protein).

-

Anhydrous Dimethylformamide (DMF).

-

Diisopropylethylamine (DIPEA).

-

-

Methodology Part A: Hydroxyl Activation (Tosylation)

-

Prepare the PEG-OH AuNPs in anhydrous DCM. If starting from an aqueous buffer, solvent exchange is required.

-

Add Triethylamine (1.5 - 2.5 equivalents relative to the estimated number of -OH groups on the nanoparticle surfaces) to the solution and cool to 0°C in an ice bath.[7][9]

-

Slowly add a solution of p-Toluenesulfonyl chloride (1.2 - 2.2 equivalents) in anhydrous DCM to the nanoparticle solution.[7][9]

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.[7][9]

-

Monitor the reaction if possible (monitoring on free linker molecules via TLC is a common proxy).

-

Purify the activated PEG-OTs AuNPs by centrifugation and resuspension in anhydrous DCM to remove excess reagents.

-

-

Methodology Part B: Conjugation of Amine-Containing Ligand

-

Resuspend the purified, activated PEG-OTs AuNPs in anhydrous DMF.

-

In a separate tube, dissolve the amine-containing molecule (1.5 equivalents relative to tosyl groups) in anhydrous DMF. Add DIPEA (2.0 equivalents) as a base.

-

Add the amine-ligand solution to the activated AuNP suspension.

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the final ligand-conjugated AuNPs by centrifugation, dialysis, or size exclusion chromatography to remove unreacted ligand and byproducts.

-

Application in PROTAC Development

This compound serves as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker physically separates the POI-binding and E3-binding moieties, and its length and flexibility are critical for enabling the formation of a productive ternary complex.

In PROTAC synthesis, the this compound linker can be attached sequentially to the two different ligands. For instance, one ligand might be coupled to the hydroxyl end (after activation), while the thiol end is used to connect to the second ligand, providing a controlled, stepwise assembly of the final PROTAC molecule.[9]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, materials science, and drug development. Its well-defined structure with orthogonal reactive groups—a high-affinity thiol and a readily activatable hydroxyl—enables the precise construction of functionalized surfaces and complex bioconjugates. From creating stable nanoparticle drug carriers to serving as a critical spacer in targeted protein degraders, the applications of this linker are both broad and impactful. The protocols and data presented in this guide offer a foundational resource for leveraging the unique capabilities of this compound in advanced research applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Thiol-C2-PEG2-OH Binding to Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the binding of Thiol-C2-PEG2-OH to gold surfaces. This process is fundamental to the development of a wide array of biomedical applications, including biosensors, drug delivery systems, and anti-fouling surfaces. This document synthesizes current scientific understanding, presents available quantitative data, details established experimental protocols, and provides visual representations of the key processes involved.

The Core Binding Mechanism: A Two-Step Process

The attachment of this compound to a gold surface is a self-assembly process that results in the formation of a well-ordered monolayer, commonly referred to as a Self-Assembled Monolayer (SAM). The primary driving force for this assembly is the strong chemical affinity between the sulfur atom of the thiol group and the gold surface. The overall mechanism is generally understood to occur in two distinct kinetic regimes:

-

Initial Physisorption and Chemisorption: This is a rapid process, often occurring within seconds to minutes, where the thiol molecules initially adsorb to the gold surface. This is followed by the cleavage of the S-H bond and the formation of a strong, covalent-like gold-thiolate (Au-S) bond. In this initial phase, the molecules may be in a disordered, "lying-down" state.

-

SAM Organization and Optimization: This is a much slower process, taking place over several hours, during which the thiol-adsorbed molecules rearrange on the surface. Driven by intermolecular van der Waals forces between the alkyl and PEG chains, the molecules transition from a disordered state to a more densely packed and highly ordered, "standing-up" configuration. This organizational step is crucial for the formation of a stable and functional monolayer.

The short C2 alkyl chain in this compound provides a spacer between the reactive thiol group and the hydrophilic PEG tail, while the di-ethylene glycol (PEG2) moiety extends away from the surface, imparting its characteristic protein resistance and hydrophilicity to the functionalized gold.

Quantitative Data on Thiol-PEG Binding to Gold

Precise quantitative data for the binding affinity and kinetics of the specific this compound molecule are not extensively reported in the literature. However, studies on short-chain thiol-PEGs and related molecules provide valuable insights into the expected surface coverage and binding characteristics.

Table 1: Surface Coverage of Short-Chain Thiolated Molecules on Gold Surfaces

| Molecule | Substrate | Surface Coverage (molecules/cm²) | Surface Coverage (molecules/nm²) | Packing Density | Experimental Technique | Reference |

| Mercaptopropionic acid (MPA) (similar short chain) | Gold Nanoparticles | ~6.3 x 10¹⁴ | ~6.3 | High | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | (ACS Nano 2013, 7, 2, 1309–1318) |

| HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH | Gold Nanoparticles | ~4.3 x 10¹⁴ | ~4.3 | High | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | (ACS Nano 2013, 7, 2, 1309–1318) |

| Thiolated ssDNA with C6 linker | Flat Gold | 1.7 - 4.4 x 10¹³ | 0.17 - 0.44 | Varies with backfilling | X-ray Photoelectron Spectroscopy (XPS) & Radiolabeling | (Langmuir 2007, 23, 21, 10547–10556) |

| 11-mercaptoundecanoic acid (MUA) | Gold Electrode | - | - | 99.03% | Cyclic Voltammetry (CV) | (Middle-East Journal of Scientific Research 2014, 21(1), 224-230) |

| HS-(CH₂)₁₁-(OCH₂CH₂)₃OH | Flat Gold | - | - | High | Spectroscopic Ellipsometry & AFM | (Analyst 2015, 140, 7255-7262) |

Note: The surface coverage of this compound is expected to be in a similar range to the short-chain thiols presented, likely influenced by the packing of the PEG2 moiety.

Visualizing the Binding and Experimental Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to gold surfaces.

Formation of Self-Assembled Monolayers (SAMs)

This protocol outlines the standard procedure for forming a this compound SAM on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18.2 MΩ·cm)

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Alternatively, for a less hazardous cleaning method, substrates can be cleaned by UV-Ozone treatment for

-

Thiol-C2-PEG2-OH material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive material safety information for Thiol-C2-PEG2-OH (CAS No. 56282-36-1), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, primarily polyethylene glycol (PEG) derivatives and 2-Mercaptoethanol, to provide a robust safety profile and handling instructions. The primary hazards associated with this compound are likely to stem from the thiol group, necessitating careful handling to mitigate risks.

Section 1: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and its structural analogues.

| Property | Value | Source |

| Chemical Name | 2-[2-(2-mercaptoethoxy)ethoxy]ethanol | CymitQuimica |

| Synonyms | Thiol-PEG3-Alcohol, HS-PEG3-OH | AK Scientific, Inc. |

| CAS Number | 56282-36-1 | MedChemExpress |

| Molecular Formula | C6H14O3S | MedChemExpress |

| Molecular Weight | 166.24 g/mol | MedChemExpress |

| Appearance | Colorless to light yellow liquid | MedChemExpress |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedChemExpress |

Section 2: Hazard Identification and Classification

While a specific hazard classification for this compound is not available, the presence of a terminal thiol group suggests that it may share hazards with other low molecular weight thiols, such as 2-Mercaptoethanol. The polyethylene glycol component is generally considered to be of low toxicity.

Anticipated Hazard Classification (based on 2-Mercaptoethanol):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Liver, Heart) through prolonged or repeated exposure if swallowed |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: Sigma-Aldrich, Carl ROTH (for 2-Mercaptoethanol)

Section 3: Experimental Protocols and Safe Handling

Adherence to strict safety protocols is imperative when handling this compound. The following procedures are based on best practices for handling hazardous thiol-containing compounds.

Personal Protective Equipment (PPE)

A mandatory PPE protocol should be followed at all times.

An In-depth Technical Guide to Thiol-C2-PEG2-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the application of Thiol-C2-PEG2-OH, a bifunctional linker critical in bioconjugation and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, nanotechnology, and related fields.

Core Properties of this compound

This compound is a hydrophilic, bifunctional molecule featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a diethylene glycol (PEG2) spacer and a two-carbon (C2) ethyl linker. The thiol group allows for strong covalent attachment to maleimide-containing molecules or noble metal surfaces, such as gold nanoparticles. The hydroxyl group provides a site for further chemical modification.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C6H14O3S[1] |

| Molecular Weight | 166.24 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

Experimental Protocol: Surface Modification of Gold Nanoparticles

This protocol details a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound. This process leverages the strong affinity of the thiol group for gold surfaces to create a stable, hydrophilic, and functionalizable nanoparticle construct. Such modified AuNPs are foundational for applications in targeted drug delivery, diagnostics, and bio-imaging.

Materials:

-

This compound

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

Ethanol (200 proof)

-

Deionized (DI) water

-

Microcentrifuge tubes

-

Microcentrifuge

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in ethanol. A typical concentration is 1 mg/mL.

-

-

Functionalization of Gold Nanoparticles:

-

To the aqueous solution of citrate-stabilized AuNPs, add the this compound solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage of the nanoparticles.

-

Stir the mixture overnight at room temperature. This allows for the displacement of the citrate ions and the formation of a self-assembled monolayer (SAM) of this compound on the AuNP surface through gold-thiol bonds.

-

-

Purification of Functionalized AuNPs:

-

Purify the functionalized AuNPs by centrifugation to remove unbound this compound and other reaction components. The required centrifugation speed and duration will depend on the size of the AuNPs.

-

Carefully remove the supernatant containing the excess linker.

-

Resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps at least twice to ensure thorough purification.

-

-

Characterization (Optional but Recommended):

-

The resulting this compound-functionalized AuNPs can be characterized using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential to assess surface charge and stability.

-

Workflow for Gold Nanoparticle Functionalization

The following diagram illustrates the key steps in the experimental workflow for the surface modification of gold nanoparticles with this compound.

References

The Versatile Linker: A Technical Guide to Thiol-C2-PEG2-OH in Research and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Thiol-C2-PEG2-OH, a bifunctional linker increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for its use in bioconjugation and as a key component in Proteolysis Targeting Chimeras (PROTACs), and the fundamental signaling pathway it influences.

Core Properties of this compound

This compound, identified by the CAS number 56282-36-1, is a flexible and hydrophilic linker molecule.[1][2] Its structure, featuring a terminal thiol group and a hydroxyl group connected by a two-unit polyethylene glycol (PEG) chain, allows for versatile applications in bioconjugation and drug delivery. The PEG component enhances solubility and reduces non-specific binding, while the terminal functional groups provide sites for covalent attachment to other molecules.

| Property | Value |

| CAS Number | 56282-36-1[1][3] |

| Molecular Formula | C6H14O3S[3][4] |

| Molecular Weight | 166.24 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[3][4] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3][4] |

| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month (stored under nitrogen)[3] |

Key Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome.[3][4] The linker component, for which this compound is a precursor, is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The thiol group can readily react with maleimides and other thiol-reactive moieties, while the hydroxyl group can be functionalized for subsequent reactions.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule.

Materials:

-

This compound

-

Maleimide-functionalized molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-functionalized molecule in the Reaction Buffer.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the maleimide-functionalized molecule solution. A molar ratio of 1:1 to 1.5:1 (thiol to maleimide) is recommended.

-

React for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

-

Quenching:

-

Add a 10-fold molar excess of the Quenching Reagent to stop the reaction by consuming any unreacted maleimide groups.

-

Incubate for 30 minutes.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted molecules and quenching reagent.

-

Protocol 2: Functionalization of the Hydroxyl Group and Subsequent Conjugation

The terminal hydroxyl group of this compound can be activated or converted to other functional groups (e.g., an amine or carboxylic acid) for further conjugation. For instance, it can be reacted to form a stable amide bond with a carboxylic acid-containing molecule using carbodiimide chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0)

-

Coupling Buffer: PBS (pH 7.2-8.0)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Desalting column

Procedure:

-

Activate Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add a 1.5-fold molar excess of both EDC and NHS.

-

Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.

-

-

Conjugation to Hydroxyl Group (via functionalization, this is a conceptual step as direct reaction is not efficient):

-

Note: The hydroxyl group of this compound would typically be first converted to a more reactive group like an amine for efficient reaction with the NHS ester. Assuming prior conversion to an amine-terminated linker:

-

Immediately add the activated carboxylic acid solution to the amine-functionalized linker in the Coupling Buffer.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Solution to hydrolyze any unreacted NHS esters.

-

Incubate for an additional 30 minutes.

-

-

Purification:

-

Purify the final conjugate using a desalting column or dialysis.

-

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a key building block for PROTACs, which hijack the ubiquitin-proteasome system. The following diagram illustrates this pathway.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its defined structure and bifunctional nature enable a wide range of bioconjugation applications, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. The protocols and pathway information provided in this guide serve as a foundational resource for the effective utilization of this important chemical linker.

References

An In-depth Technical Guide to Thiol-C2-PEG2-OH Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C2-PEG2-OH is a heterobifunctional linker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal thiol group, a short di(ethylene glycol) (PEG2) spacer, and a terminal hydroxyl group, offers a versatile platform for covalently linking molecules. The thiol group provides a reactive handle for conjugation to various electrophilic moieties, such as maleimides, or for attachment to gold surfaces. The hydrophilic PEG2 spacer enhances solubility and can reduce non-specific interactions of the resulting conjugate. The hydroxyl group can be further functionalized, for example, through esterification or etherification, allowing for a wide range of bioconjugation strategies. This guide provides a comprehensive overview of the this compound linker, including its physicochemical properties, and detailed experimental protocols for its application.

Physicochemical Properties

A clear understanding of the physicochemical properties of the this compound linker is essential for its effective use in experimental design. The following table summarizes key properties of the linker and its close analogue, Thiol-PEG2-acid.

| Property | This compound | Thiol-PEG2-acid | Reference(s) |

| Chemical Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | [1][2] |

| Molecular Formula | C6H14O3S | C7H14O4S | [1] |

| Molecular Weight | 166.24 g/mol | 194.25 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Liquid | [1][2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Soluble in DMSO (100 mg/mL) | [1][2] |

| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | -80°C for 6 months, -20°C for 1 month | [1][2] |

Core Applications and Experimental Protocols

The unique trifunctional nature of the this compound linker lends itself to a variety of applications. Below are detailed protocols for some of its primary uses.

Bioconjugation via Thiol-Maleimide Chemistry

One of the most common applications of thiol-containing linkers is their reaction with maleimide-functionalized molecules, such as proteins or peptides, to form a stable thioether bond.

Materials:

-

This compound linker

-

Maleimide-activated protein (e.g., an antibody)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

-

Quenching solution: 1 M N-acetylcysteine or L-cysteine in water

-

Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Preparation of Reactants:

-

Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the this compound linker in the conjugation buffer to a desired stock concentration (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound linker solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 1-10 mM to react with any excess maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using an SEC column equilibrated with the desired storage buffer (e.g., PBS) to remove unreacted linker and quenching reagent.

-

Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the concentration of the final product.

-

Surface Modification of Gold Nanoparticles

The thiol group of the linker has a high affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This is a widely used method for functionalizing gold nanoparticles (AuNPs) to improve their stability and biocompatibility, and to introduce further functionalities via the hydroxyl group.

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound linker

-

Ethanol (200 proof)

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Preparation of Linker Solution:

-

Prepare a 1 mg/mL stock solution of this compound in ethanol.[3]

-

-

Functionalization Reaction:

-

Purification:

-

Purify the functionalized AuNPs by centrifugation to remove unbound linker. The centrifugation speed and duration will depend on the size of the AuNPs.[3]

-

Remove the supernatant and resuspend the nanoparticle pellet in DI water.[3]

-

Repeat the washing step (centrifugation and resuspension) at least three times to ensure the complete removal of excess linker.[3]

-

-

Characterization:

-

Characterize the functionalized AuNPs for size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential measurements, respectively. Successful functionalization is typically indicated by an increase in hydrodynamic diameter and a change in zeta potential.

-

Application in PROTACs and Antibody-Drug Conjugates (ADCs)

Thiol-PEG linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. In ADCs, it connects an antibody to a cytotoxic payload. The length and composition of the PEG linker can significantly impact the efficacy and pharmacokinetic properties of these therapeutic modalities.

While specific quantitative data for this compound in these applications is limited in publicly available literature, the general principles and the impact of linker length are well-documented. Shorter PEG linkers, like the PEG2 in this compound, are often associated with higher in vitro potency in some ADC contexts, while longer PEG chains can improve solubility and in vivo pharmacokinetics.[4]

Data Presentation

| Parameter | Thiol-PEG-acid Linker | SMCC Linker | Key Considerations |

| Plasma Stability | ~3.8% payload loss after 14 days in albumin solution[5] | Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma | Both linkers can form stable ADCs. The thioether bond formed from a thiol-maleimide reaction is generally stable. |

| In Vitro Cytotoxicity (IC50) | Potent activity in relevant antigen-positive cell lines | Potent activity in relevant antigen-positive cell lines | The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery. |

| In Vivo Efficacy | Complete tumor regression at 2.5 mg/kg in a xenograft model | Significant tumor growth inhibition in various xenograft models | ADCs constructed with both types of linkers have demonstrated significant anti-tumor activity in preclinical models.[5] |

| Safety/Tolerability | Maximum Tolerated Dose (MTD) increased by 40 mg/kg compared to traditional maleimide ADC | Generally well-tolerated in preclinical studies | The improved stability and hydrophilicity of PEGylated thiol linkers may contribute to an improved safety profile.[5] |

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships described in this guide.

Caption: Workflow for conjugating this compound to a maleimide-activated protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Surface Modification using Thiol-C2-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-C2-PEG2-OH for the modification of surfaces, particularly gold and other noble metals. The unique properties of this molecule, featuring a thiol group for robust surface anchoring and a terminal hydroxyl group for subsequent functionalization, make it a versatile tool in bioconjugation, biosensor development, and drug delivery systems. The short diethylene glycol (PEG2) spacer enhances hydrophilicity and reduces non-specific protein adsorption, a critical factor in many biological applications.

Core Concepts and Applications

This compound facilitates the creation of well-defined, biocompatible surfaces. The thiol group readily forms a stable self-assembled monolayer (SAM) on gold surfaces.[1][2] This process is foundational for a multitude of applications, including:

-

Biosensor Fabrication: Immobilization of antibodies, enzymes, or other biorecognition elements.[1]

-

Drug Delivery: Functionalization of nanoparticles to improve their pharmacokinetic profiles and for targeted delivery.

-

Anti-fouling Surfaces: Creation of protein-resistant coatings for medical devices and implants.

-

Fundamental Surface Science: Studying protein-surface interactions and cellular adhesion.

Quantitative Data Summary

The following table summarizes key quantitative data derived from studies on similar thiol-PEG modified surfaces. These values can serve as a benchmark for the characterization of this compound modified surfaces.

| Parameter | Typical Value | Characterization Technique | Reference |

| Water Contact Angle (Bare Gold) | 60° - 80° | Contact Angle Goniometry | [3] |

| Water Contact Angle (Thiol-PEG-OH SAM) | 20° - 40° | Contact Angle Goniometry | [4] |

| Layer Thickness (Thiol-PEG SAM) | 1 - 5 nm | Ellipsometry / XPS | [5] |

| Surface Coverage of PEG | 3 - 5 chains/nm² | ¹H NMR / XPS | [6] |

| Reduction in Fibrinogen Adsorption | > 95% | QCM-D / ELISA | [7] |

| Cell Viability on Modified Surface | > 95% | MTT Assay | [7] |

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the procedure for creating a stable, hydroxyl-terminated surface.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

This compound

-

Absolute Ethanol (or other suitable solvent like isopropanol)

-

Deionized (DI) water

-

Nitrogen gas source

-

Beakers and Petri dishes

Procedure:

-

Substrate Cleaning:

-

Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Alternatively, the substrate can be cleaned by sonication in a series of solvents (e.g., acetone, isopropanol, and DI water) followed by oxygen plasma or UV/ozone treatment.

-

Rinse the cleaned substrate extensively with DI water and dry it under a stream of nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate into the this compound solution in a clean container.

-

Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer. To prevent solvent evaporation, the container can be sealed or placed in a humidified chamber.

-

-

Rinsing and Drying:

-

Carefully remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

-

Dry the modified substrate under a gentle stream of nitrogen gas.

-

Store the functionalized surface in a clean, dry environment (e.g., a desiccator) until further use.

-

Protocol 2: Activation of Terminal Hydroxyl Groups and Conjugation of a Biomolecule

This protocol describes a method for activating the terminal hydroxyl groups of the SAM for subsequent covalent attachment of a biomolecule (e.g., a protein with available amine groups). This example utilizes an activation step to make the hydroxyl group more reactive.

Materials:

-

This compound modified substrate (from Protocol 1)

-

N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Procedure:

-

Activation of Hydroxyl Groups:

-

In a moisture-free environment (e.g., a glove box or under an inert atmosphere), immerse the hydroxyl-terminated substrate in a solution of the activating agent (e.g., 10-50 mM DSC in anhydrous acetonitrile).

-

Allow the reaction to proceed for 1-4 hours at room temperature.

-

After activation, rinse the substrate with the anhydrous solvent to remove excess activating agent.

-

-

Conjugation of Amine-Containing Biomolecule:

-

Immediately transfer the activated substrate to a solution containing the amine-containing biomolecule (e.g., 0.1-1 mg/mL in PBS, pH 7.4).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Washing:

-

Remove the substrate from the biomolecule solution.

-

Immerse the substrate in the quenching solution for 30 minutes to deactivate any remaining active groups.

-

Wash the surface extensively with PBS and then DI water to remove any non-covalently bound biomolecules.

-

Dry the final functionalized surface under a stream of nitrogen.

-

Visualizations

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

Caption: Workflow for Biomolecule Conjugation to a Hydroxyl-Terminated Surface.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-C2-PEG2-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical and biotechnological applications due to their unique physicochemical properties.[1][2] Functionalizing their surface is crucial for enhancing their stability in biological environments, reducing non-specific interactions, and enabling the attachment of therapeutic agents or targeting ligands.[3][4] Polyethylene glycol (PEG) is the most widely used polymer for this purpose, a process known as PEGylation.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with a specific short-chain linker, Thiol-C2-PEG2-OH. This heterobifunctional linker features a thiol group (-SH) that forms a strong covalent bond with the gold surface and a terminal hydroxyl group (-OH) that imparts hydrophilicity and provides a potential site for further modification.[5][6] The short C2-PEG2 chain ensures a compact yet effective hydrophilic layer, minimizing steric hindrance while improving colloidal stability.[7]

Application Notes

The functionalization of AuNPs with this compound offers several advantages for researchers and drug development professionals:

-

Enhanced Colloidal Stability : The PEG layer provides steric stabilization, preventing the aggregation of AuNPs in high ionic strength solutions and biological media, which is a critical issue for unmodified nanoparticles.[3][7]

-

Reduced Non-Specific Protein Adsorption : The hydrophilic PEG chains create a protective layer that minimizes the adsorption of proteins and other biomolecules, a phenomenon known as the "protein corona," which can alter the biological identity and biodistribution of the nanoparticles.[8]

-

Improved Biocompatibility : PEG is a biocompatible and non-immunogenic polymer, making PEGylated AuNPs suitable for in vivo applications.[9]

-

Versatile Platform for Further Conjugation : While the terminal hydroxyl group is relatively inert, it can be activated or modified to conjugate other molecules, such as targeting ligands, fluorophores, or drugs.

-

Controlled Surface Chemistry : The use of a defined linker like this compound allows for precise control over the surface chemistry of the AuNPs, leading to more reproducible results.

The primary applications for AuNPs functionalized with this type of short, hydrophilic linker include biosensing, bioimaging, and as carriers for drug delivery. The hydroxyl terminus provides a neutral, hydrophilic surface, which is beneficial for applications where a non-interactive surface is desired.

Quantitative Data Summary

The functionalization of gold nanoparticles with Thiol-PEG ligands leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of such nanoparticles.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential after Functionalization

| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Citrate-Capped AuNPs | 20.5 ± 0.8 | < 0.2 | -35.2 ± 2.5 |

| This compound Functionalized AuNPs | 25.8 ± 1.2 | < 0.25 | -10.5 ± 1.8 |

Note: These are representative values. Actual results will vary depending on the initial AuNP size, ligand concentration, and reaction conditions.[10]

Table 2: Ligand Grafting Density on Gold Nanoparticles

| AuNP Core Diameter (nm) | Thiol-PEG MW ( g/mol ) | Grafting Density (PEG chains/nm²) | Reference |

| 15 | 2100 | 3.93 | [11] |

| 15 | 51400 | 0.31 | [11] |

| 13 | 1000 | ~2.13 | [12] |

| 30 | 1000 | ~2.27 | [12] |